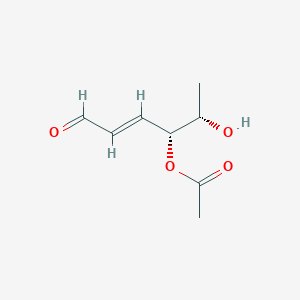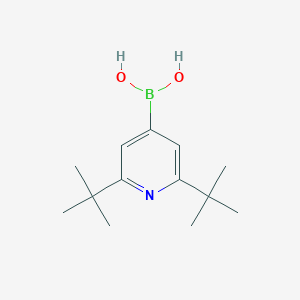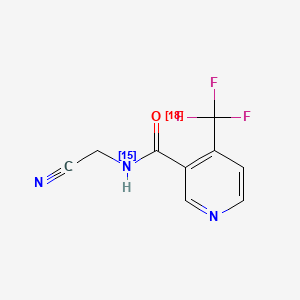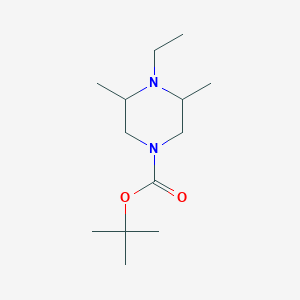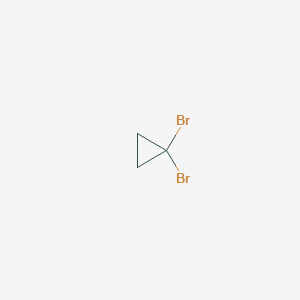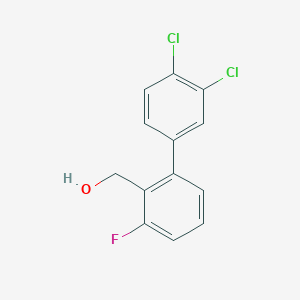
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group attached to the second carbon of the biphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation can be carried out using chlorine and fluorine sources in the presence of a catalyst such as iron or aluminum chloride. The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form a less halogenated biphenyl derivative.
Substitution: The halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-aldehyde or (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of biphenyl derivatives with fewer halogen atoms.
Substitution: Formation of biphenyl derivatives with new functional groups replacing the halogen atoms.
科学研究应用
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanol group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.
相似化合物的比较
Similar Compounds
- (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
Uniqueness
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties compared to its analogs. The specific arrangement of chlorine and fluorine atoms on the biphenyl ring also contributes to its unique reactivity and interactions with molecular targets.
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[2-(3,4-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)9-2-1-3-13(16)10(9)7-17/h1-6,17H,7H2 |
InChI 键 |
MQVWZXDQRISXMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CO)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


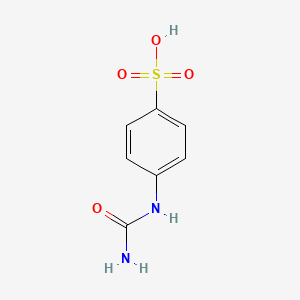

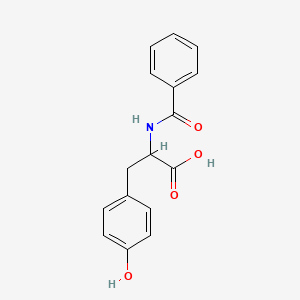



![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
